Cas no 200936-87-4 (Boc-Leu-OH hydrate)

Boc-Leu-OH hydrate is a protected form of leucine, featuring a tert-butoxycarbonyl (Boc) group at the N-terminus. This compound is widely used in peptide synthesis as a building block, offering stability and controlled deprotection under mild acidic conditions. The hydrate form ensures consistent solubility and handling properties, making it suitable for solid-phase and solution-phase peptide synthesis. Its high purity and well-defined structure contribute to reliable coupling efficiency, minimizing side reactions. Boc-Leu-OH hydrate is particularly valuable in the synthesis of complex peptides and pharmaceuticals, where precise amino acid incorporation is critical. The Boc group also provides compatibility with standard Fmoc-based strategies, enhancing its versatility in research and industrial applications.
Boc-Leu-OH hydrate structure
Boc-Leu-OH hydrate structure
Product Name:Boc-Leu-OH hydrate
CAS No:200936-87-4
MF:C11H23NO5
MW:249.304023981094
MDL:MFCD00065582
CID:252712
PubChem ID:12373896
Update Time:2025-05-19

Boc-Leu-OH hydrate Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate
    • Boc-dl-leu-oh h2o
    • Boc-Leu-OH hydrate
    • Boc-Leu-OH.H2O
    • Boc-Leu-OH·H2O
    • BOC-L-Leucine monohydrate
    • Boc-L-Leucine.H2O
    • L-Leucine,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI)
    • Boc-Leu-OHH2O,Boc-L-leucine hydrate
    • L-Leucine-d3-N-t-BOC H2O
    • L-Leucine-d7-N-t-BOC H2O
    • N-[(1,1-Dimethylethoxy)Carbonyl]-L-Leucine Monohydrate
    • Boc-Leu-OH monohydrate
    • BOC-LEU-OH H2O
    • N-Boc-L-leucine hydrate
    • Boc-L-Leucine hydrate
    • L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate
    • N-(tert-Butoxycarbonyl)-L-leucine monohydrate
    • boc-leucine-hydrate
    • C11H23NO5
    • Boc-L-leucine H2O
    • Boc-Leu-OHA.H2O
    • Boc-Leu-OH-H2O
    • boc-leucine monohydrate
    • N-Boc-L-leucineHydrate
    • N-Boc leucine monohydrate
    • AKOS015923284
    • MFCD00065582
    • N-t-butoxycarbonyl-(L)-leucine mono-hydrate
    • N-alpha-t-Butyloxycarbonyl-L-leucine monohydrate (Boc-L-Leu-OH.H2O)
    • Boc-Leu-OHH2O
    • N-t-butyloxycarbonyl-L-leucine monohydrate
    • tert-butoxycarbonyl-L-leucine monohydrate
    • DS-13751
    • A879843
    • SCHEMBL645995
    • Boc-Leu-OH inverted exclamation mark currencyH2O
    • AC1178
    • L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrate (1:1)
    • N-(tert-butoxycarbonyl)-L-leucine hydrate
    • Boc-Leu-OHinvertedexclamationmarkcurrencyH2O
    • (S)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid hydrate
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid hydrate
    • 200936-87-4
    • M03295
    • N-(tert-butoxycabonyl)-L-leucine monohydrate
    • CS-0154137
    • AM81873
    • EN300-6731469
    • t-butoxycarbonyl-l-leucine hydrate
    • URQQEIOTRWJXBA-QRPNPIFTSA-N
    • (tert-Butoxycarbonyl)-L-leucine monohydrate
    • CHEMBL1222168
    • N-tert-Butoxycarbonyl-L-leucine monohydrate
    • (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
    • DB-109937
    • (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid hydrate
    • MDL: MFCD00065582
    • Inchi: 1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1
    • InChI Key: URQQEIOTRWJXBA-QRPNPIFTSA-N
    • SMILES: O(C(N[C@H](C(=O)O)CC(C)C)=O)C(C)(C)C.O

Computed Properties

  • Exact Mass: 249.15800
  • Monoisotopic Mass: 249.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 255
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.6

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 82-84 ºC
  • Boiling Point: 339.7±44.0 °C at 760 mmHg
  • Flash Point: 159.2±28.4 °C
  • PSA: 84.86000
  • LogP: 2.33700
  • Solubility: Not determined

Boc-Leu-OH hydrate Pricemore >>

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Additional information on Boc-Leu-OH hydrate

Boc-Leu-OH Hydrate (CAS No: 200936-87-4)

Boc-Leu-OH Hydrate, also known as tert-butyl carbamate protected leucine, is a widely used reagent in peptide synthesis and organic chemistry. With the CAS number 200936-87-4, this compound plays a pivotal role in the protection and activation of amino groups during peptide bond formation. The molecule consists of a leucine residue with a tert-butoxycarbonyl (Boc) group attached to the amino terminus, forming a stable amide bond that can be selectively removed under acidic conditions.

The synthesis of Boc-Leu-OH Hydrate involves the reaction of leucine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, typically pyridine or N-methylmorpholine. This reaction forms the Boc-leucine amide, which is subsequently hydrated to yield the final product, Boc-Leu-OH Hydrate. The hydration step ensures that the compound exists in a more stable and water-soluble form, making it easier to handle and store.

Recent advancements in peptide synthesis have highlighted the importance of using highly pure and well-characterized reagents like Boc-Leu-OH Hydrate. Researchers have emphasized the role of this compound in achieving high yields and maintaining sequence fidelity during peptide assembly. For instance, studies have demonstrated that the use of high-quality Boc-protected amino acids significantly reduces side reactions and enhances the overall efficiency of solid-phase peptide synthesis (SPPS). This has led to its widespread adoption in both academic and industrial settings.

In addition to its role in peptide synthesis, Boc-Leu-OH Hydrate has found applications in other areas of organic chemistry, such as the synthesis of bioactive molecules and pharmaceutical intermediates. Its ability to protect amino groups under mild conditions makes it an ideal choice for delicate substrates that are sensitive to harsher deprotection methods.

The physical properties of Boc-Leu-OH Hydrate include a melting point of approximately 150°C and a molecular weight of 215.3 g/mol. The compound is soluble in common organic solvents such as dichloromethane and acetonitrile, which facilitates its use in various synthetic protocols. Its stability under standard storage conditions ensures that it remains a reliable reagent for long-term use.

From an environmental standpoint, studies have shown that Boc-Leu-OH Hydrate exhibits low toxicity and minimal environmental impact when handled according to standard safety protocols. This makes it a safer alternative compared to some other protecting groups that may pose higher risks during synthesis or disposal.

In conclusion, Boc-Leu-OH Hydrate (CAS No: 200936-87-4) is an essential reagent in modern organic chemistry, particularly in peptide synthesis. Its unique properties, combined with its compatibility with various synthetic methods, continue to make it a cornerstone in both research and industrial applications.

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